REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].CO[CH:11]=[C:12]1[C:17](=[O:18])[O:16][C:15]([CH3:20])([CH3:19])[O:14][C:13]1=[O:21]>C(O)(C)C>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH:11]=[C:12]1[C:13](=[O:21])[O:14][C:15]([CH3:19])([CH3:20])[O:16][C:17]1=[O:18]
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Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
COC=C1C(OC(OC1=O)(C)C)=O
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the deposit was filtrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)NC=C1C(OC(OC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |